1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-16-12-3-2-10(13)6-9(12)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOCAKXSCSVJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biological Activity
1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
This compound features a pyrrolidine ring substituted with a brominated methoxybenzyl group. The presence of these functional groups may influence its biological activity by altering its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The bromine atom and the methoxy group can enhance binding affinity and selectivity towards specific biological targets, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt . The potential of this compound in cancer therapy warrants further investigation.
Study on Antimicrobial Efficacy
In a study examining the antimicrobial properties of pyridine and pyrrolidine derivatives, this compound was tested for its ability to inhibit biofilm formation in bacterial cultures. Results showed that the compound significantly reduced biofilm formation compared to controls, indicating its potential as an antibacterial agent .
Anticancer Research
Another research effort focused on the anticancer attributes of related compounds demonstrated that certain derivatives could effectively halt the cell cycle in cancer cells at the G2/M checkpoint. This was achieved through modulation of the WEE1 kinase pathway, which is critical for cell cycle regulation . The findings suggest that this compound might share similar mechanisms worth exploring.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 3.12 - 12.5 | Induces apoptosis | Inhibition of PI3K/Akt pathway |
| Pyridine derivative A | 6.25 | Cell cycle arrest | Modulation of WEE1 kinase |
| Pyrrolidine derivative B | 4.0 | Cytotoxicity | Apoptosis via caspase activation |
Scientific Research Applications
The compound 1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine is of significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, research on heterocyclic amines has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Case Study: Heterocyclic Amines and Breast Cancer
A study explored the relationship between heterocyclic amines and breast cancer etiology, suggesting that such compounds could potentially lead to DNA adduct formation, which is a precursor to carcinogenesis . This highlights the importance of further investigating the specific effects of this compound in cancer research.
Neuropharmacological Research
The structural features of this compound suggest potential applications in neuropharmacology . Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Research Findings
Studies have shown that derivatives of pyrrolidine can modulate serotonin and dopamine receptors, which are critical targets for antidepressant drugs. The specific interactions of this compound with these receptors warrant detailed investigation.
Synthesis of Novel Materials
The compound can also be utilized in the synthesis of novel materials , particularly in creating functionalized polymers or as intermediates in organic synthesis. Its bromine atom can serve as a site for further chemical modifications, enhancing its utility in material science.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 5-position of the aromatic ring undergoes nucleophilic substitution under palladium-catalyzed conditions. Key reactions include:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives. This reaction is critical for introducing aryl groups into the structure .
Example :
Conditions :
-
Solvent: 1,4-dioxane/water (4:1 v/v)
-
Temperature: 85–95°C
Amination
Reaction with aliphatic amines (e.g., cyclobutylamine) replaces bromine with amine groups, forming secondary or tertiary amines .
Reactivity of the Methoxy Group
The methoxy group at the 2-position participates in oxidation and demethylation reactions:
Oxidation to Carbonyl
Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the methoxy group converts to a ketone.
Example :
Demethylation
HB donors (e.g., BBr₃) cleave the methoxy group to form a phenolic derivative.
Transformations Involving the Pyrrolidine Amine
The pyrrolidin-3-amine moiety undergoes alkylation, acylation, and coordination reactions:
Acylation
Reaction with acyl chlorides or anhydrides in pyridine forms amides. For example, acetic anhydride yields N-acetyl derivatives .
Example :
Schiff Base Formation
Condensation with aldehydes (e.g., thiophene-2-carboxaldehyde) produces imines, useful in coordination chemistry .
Cross-Coupling Reactions
The compound participates in cross-coupling beyond Suzuki reactions:
Buchwald-Hartwig Amination
Reaction with aryl halides (e.g., 1-bromo-3-fluorobenzene) forms C–N bonds using Pd₂(dba)₃ and xantphos .
Conditions :
Key Factors Influencing Reactivity
Mechanistic Pathways
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .
-
Schiff Base Formation : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .
Comparative Reactivity with Structural Analogs
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Benzyl Motifs
Compound 7a-q Series (1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives)
- Structural Differences : The benzyl group in these compounds has a 4-bromo substituent and a pyrrolidin-1-yl group at the 2-position, compared to the 5-bromo-2-methoxy substitution in the target compound .
- Activity: These analogs showed broad-spectrum antibacterial activity against E. Compounds 7a, 7b, and 7e-h adhered to Lipinski’s rule, suggesting good oral bioavailability .
- Key Insight : The position of bromine (4 vs. 5) and substitution (pyrrolidin-1-yl vs. methoxy) may alter target selectivity and potency.
LY2389575 ((3S)-1-(5-bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine)
- Structural Differences : Replaces the benzyl group with a pyrimidine ring (5-bromo) and a dichlorobenzyl moiety.
- Activity : Acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGlu), highlighting the role of bromine in enhancing receptor binding .
1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine (29)
- Structural Differences: Features a methoxy-substituted quinoxaline ring instead of a benzyl group.
Substituted Pyridine/Pyrrolidine Hybrids
5-Bromo-4-methoxypyridin-3-amine
- Structural Differences : A pyridine core with bromine and methoxy groups at positions 5 and 4, respectively.
- Safety Profile : Classified as hazardous upon inhalation, requiring stringent handling protocols .
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine
Antibacterial Activity
- Target Compound vs. However, the absence of a pyrrolidin-1-yl group could reduce steric hindrance, affecting target binding .
- Key Data: Compound Antibacterial Activity (E. coli) Antifungal Activity Oral Bioavailability (Lipinski Compliance) 1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine Not reported Not reported Likely (methoxy enhances polarity) 7a-q Series Active (MIC < 10 µM) Inactive Yes (7a, 7b, 7e-h)
Preparation Methods
Bromination and Methoxylation of the Benzyl Precursor
The starting point is often the preparation of 5-bromo-2-methoxybenzyl derivatives . This can be achieved by:
- Selective bromination of 2-methoxybenzyl compounds using N-bromosuccinimide (NBS) or molecular bromine under controlled temperature and solvent conditions to target the 5-position on the aromatic ring.
- Alternatively, methoxylation can be introduced by methylation of 5-bromo-2-hydroxybenzyl derivatives using methyl iodide or dimethyl sulfate in the presence of a base.
This step ensures the correct substitution pattern on the benzyl ring before coupling to the pyrrolidine.
Synthesis of Pyrrolidin-3-amine Moiety
The pyrrolidin-3-amine core can be synthesized by:
- Starting from commercially available pyrrolidine derivatives,
- Functionalization at the 3-position via amination or reductive amination routes,
- Alternatively, pyrrolidin-3-amine can be prepared via ring-opening of donor–acceptor cyclopropanes with primary amines, followed by lactamization and reduction, as described in recent literature for related pyrrolidine derivatives.
Coupling of the Benzyl Moiety to Pyrrolidin-3-amine
The key step in preparing 1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine is the formation of the benzylamine linkage. Several methods are employed:
Reductive amination : Reaction of 5-bromo-2-methoxybenzaldehyde with pyrrolidin-3-amine under reductive amination conditions (e.g., NaBH3CN or NaBH(OAc)3) in an appropriate solvent (methanol, dichloromethane) to form the secondary amine linkage.
Nucleophilic substitution : Using 5-bromo-2-methoxybenzyl halides (e.g., benzyl bromide) reacted with pyrrolidin-3-amine under basic conditions to form the desired benzylamine.
Catalytic amination : Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings can be adapted for coupling aryl bromides with amines, but for benzyl bromides, reductive amination is more common.
Purification and Characterization
- Purification is typically achieved by column chromatography on silica gel or recrystallization.
- Reaction progress and product purity are monitored by TLC, HPLC, and spectroscopic methods.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 2-methoxybenzyl | NBS, acetonitrile or dichloromethane | 0–30 °C | 3–5 hours | 70–85 | Controlled addition to avoid polybromination |
| Methoxylation (if needed) | Methyl iodide, K2CO3, acetone or DMF | 25–60 °C | 6–12 hours | 75–90 | Base-promoted methylation |
| Reductive amination | 5-bromo-2-methoxybenzaldehyde, pyrrolidin-3-amine, NaBH3CN, MeOH | 0–25 °C | 12–24 hours | 60–80 | Mild acidic conditions preferred |
| Purification | Silica gel chromatography or recrystallization | N/A | N/A | N/A | Solvent system optimized per batch |
Representative Experimental Procedure for Reductive Amination
- Dissolve 5-bromo-2-methoxybenzaldehyde (1 eq) and pyrrolidin-3-amine (1.2 eq) in methanol.
- Add acetic acid (catalytic amount) to facilitate imine formation.
- Stir the mixture at room temperature for 1–2 hours.
- Add sodium cyanoborohydride (1.5 eq) portionwise under stirring.
- Continue stirring for 12–24 hours at room temperature.
- Quench the reaction with water, extract with dichloromethane.
- Wash organic layers with brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify by chromatography.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Mild conditions, high selectivity | Requires aldehyde precursor | 60–80 | Good |
| Nucleophilic Substitution | Simple reagents, straightforward | Possible side reactions, lower selectivity | 50–70 | Moderate |
| Catalytic Amination | High functional group tolerance | Requires expensive catalysts | Variable | Industrially feasible |
| Direct Bromination + Methoxylation | Readily available starting materials | Requires careful control to avoid over-bromination | 70–85 (bromination) | Good |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine, and how is structural integrity validated?
- Answer : Synthesis typically involves multi-step reactions. A plausible route includes alkylation of pyrrolidin-3-amine with 5-bromo-2-methoxybenzyl bromide (analogous to methods in , where L-proline reacts with brominated intermediates). Purification via column chromatography or recrystallization is critical. Structural confirmation requires - and -NMR to verify substituent positions, while HPLC (e.g., >95% purity as per ) ensures purity. Mass spectrometry (MS) confirms molecular weight (e.g., MW 285.15 g/mol estimated from related compounds in ).
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Answer : The bromine at the 5-position on the benzyl ring serves as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). highlights similar bromopyridines undergoing Suzuki reactions with aryl boronic acids. Optimization includes using catalysts like Pd(PPh) and bases (e.g., KPO) in solvents such as 1,4-dioxane. Reaction monitoring via TLC or LC-MS is advised.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : While no specific GHS data exists for this compound (), brominated amines generally require gloves, ventilation, and spill containment ( ). Storage should be in cool, dry conditions away from oxidizers. Emergency measures for skin/eye contact include rinsing with water (). Waste disposal must follow halogenated organic waste guidelines.
Advanced Research Questions
Q. How can contradictory bioactivity data in derivatives be systematically addressed?
- Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:
- Reproducibility checks : Re-synthesize derivatives using controlled conditions (e.g., ’s stepwise process).
- Analytical rigor : Use chiral HPLC () to confirm enantiopurity.
- Dose-response studies : Test multiple concentrations to rule out non-specific effects (e.g., ’s approach with indazole derivatives).
- Computational validation : Compare molecular docking predictions with experimental IC values.
Q. What computational methods predict the binding affinities of novel derivatives targeting specific receptors?
- Answer : Density Functional Theory (DFT) optimizes geometries (), while molecular dynamics simulations assess protein-ligand stability. QSAR models trained on analogs (e.g., ’s phosphonylated pyridines) identify critical substituents. Tools like AutoDock Vina or Schrödinger Suite evaluate binding poses, prioritizing derivatives for synthesis.
Q. How can reaction conditions be optimized for scaling up synthesis while minimizing side products?
- Answer :
- Catalyst screening : Test Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) to enhance yield ().
- Solvent selection : Replace DMF with greener solvents like cyclopentyl methyl ether (CPME) to reduce toxicity ().
- In-line monitoring : Use FTIR or ReactIR to detect intermediates and adjust stoichiometry dynamically.
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, pH, and reagent ratios.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
